2-(2-Hydroxyphenyl)pyrimidin-5-ol
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Overview
Description
2-(2-Hydroxyphenyl)pyrimidin-5-ol is a heterocyclic compound that contains both pyrimidine and phenol functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyphenyl)pyrimidin-5-ol typically involves the reaction of 3-benzoyl chromones with benzamidines through an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) rearrangement . This method is versatile and allows for the functionalization of the pyrimidine ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxyphenyl)pyrimidin-5-ol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Hydroxyphenyl)pyrimidin-5-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxyphenyl)pyrimidin-5-ol involves its interaction with various molecular targets. For example, its anti-inflammatory effects are attributed to the inhibition of prostaglandin E2 (PGE2) production by cyclooxygenase (COX) enzymes . This compound may also interact with other enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Hydroxyphenyl)pyrimidin-2-ol
- 2-(2-Hydroxyphenyl)pyrimidin-4-ol
- 2-(2-Hydroxyphenyl)pyrimidin-6-ol
Uniqueness
2-(2-Hydroxyphenyl)pyrimidin-5-ol is unique due to its specific substitution pattern, which can influence its reactivity and biological activity
Properties
Molecular Formula |
C10H8N2O2 |
---|---|
Molecular Weight |
188.18 g/mol |
IUPAC Name |
2-(2-hydroxyphenyl)pyrimidin-5-ol |
InChI |
InChI=1S/C10H8N2O2/c13-7-5-11-10(12-6-7)8-3-1-2-4-9(8)14/h1-6,13-14H |
InChI Key |
WCHCUPRDWCZDOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=C(C=N2)O)O |
Origin of Product |
United States |
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